molecular formula C14H16BrNO3 B12340999 tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B12340999
M. Wt: 326.19 g/mol
InChI Key: CFHHUIOLYDNDSU-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is of interest due to its unique structure, which includes a bromine atom, a hydroxymethyl group, and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of an indole derivative, followed by the introduction of the hydroxymethyl group through a formylation reaction. The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, and it can also be re-esterified with different alcohols.

Scientific Research Applications

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-carboxaldehyde: Lacks the bromine and tert-butyl ester groups, making it less reactive in certain substitution reactions.

    3-Bromoindole: Lacks the hydroxymethyl and tert-butyl ester groups, limiting its applications in certain synthetic routes.

    tert-Butyl 3-bromoindole-1-carboxylate: Lacks the hydroxymethyl group, which may affect its biological activity and reactivity.

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 3-bromo-6-(hydroxymethyl)indole-1-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-7,17H,8H2,1-3H3

InChI Key

CFHHUIOLYDNDSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CO)Br

Origin of Product

United States

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